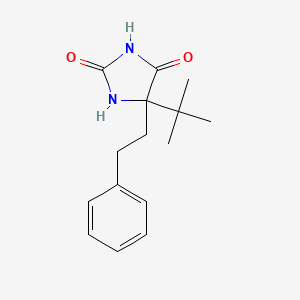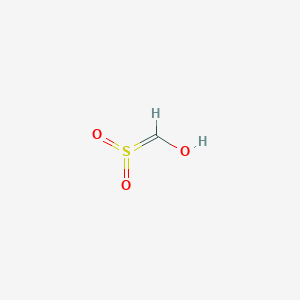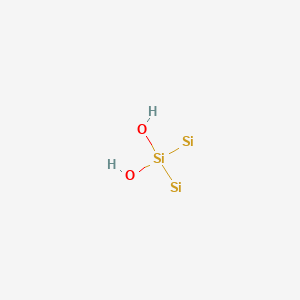
(2-Hydroxy-3-methylphenyl)(4-methylphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Hydroxy-3-methylphenyl)(4-methylphenyl)methanone is an organic compound belonging to the class of benzophenones. Benzophenones are known for their diverse applications in various fields, including pharmaceuticals, cosmetics, and materials science. This compound, specifically, has been studied for its potential therapeutic properties and its structural characteristics .
Vorbereitungsmethoden
The synthesis of (2-Hydroxy-3-methylphenyl)(4-methylphenyl)methanone involves a Friedel-Crafts acylation reaction. The process begins with the reaction of 2-methylphenyl-4-methylbenzoate with anhydrous aluminum chloride in dry nitrobenzene. The mixture is refluxed with stirring for 30 minutes, followed by cooling and decomposition with acidulated ice-cold water. The product is then extracted with ether and purified through recrystallization from alcohol, yielding the compound in 85% yield .
Analyse Chemischer Reaktionen
(2-Hydroxy-3-methylphenyl)(4-methylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Its derivatives have shown potential as anti-inflammatory and antifungal agents.
Wirkmechanismus
The mechanism of action of (2-Hydroxy-3-methylphenyl)(4-methylphenyl)methanone involves its interaction with specific molecular targets. For instance, as a p38 MAP kinase inhibitor, it binds to the kinase domain, preventing the phosphorylation and activation of downstream targets involved in inflammatory responses. This inhibition can reduce the production of pro-inflammatory cytokines and other mediators .
Vergleich Mit ähnlichen Verbindungen
(2-Hydroxy-3-methylphenyl)(4-methylphenyl)methanone can be compared with other benzophenone derivatives, such as:
(4-Hydroxy-3-methylphenyl)(phenyl)methanone: Similar structure but different substitution pattern, leading to variations in biological activity.
(2-Hydroxy-5-methylphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone: Contains a pyrazole ring, which may confer different pharmacological properties.
(3,4-Dihydroxy-2-nitrophenyl)(phenyl)methanone:
Eigenschaften
CAS-Nummer |
887344-78-7 |
|---|---|
Molekularformel |
C15H14O2 |
Molekulargewicht |
226.27 g/mol |
IUPAC-Name |
(2-hydroxy-3-methylphenyl)-(4-methylphenyl)methanone |
InChI |
InChI=1S/C15H14O2/c1-10-6-8-12(9-7-10)15(17)13-5-3-4-11(2)14(13)16/h3-9,16H,1-2H3 |
InChI-Schlüssel |
URAHCXVXMJJJSU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2S,3R)-1,3-dihydroxyundecan-2-yl]-4-heptylbenzamide](/img/structure/B14191912.png)

![2-[2-(Dimethylamino)ethenyl]-4-nitrobenzonitrile](/img/structure/B14191924.png)
![Benzene, 1-[[2,2-bis(phenylthio)ethyl]sulfonyl]-4-methyl-](/img/structure/B14191929.png)
![3-(Methylsulfanyl)-6-[(prop-2-en-1-yl)sulfanyl]pyridazine](/img/structure/B14191935.png)
![1-Iodo-4-[(5-phenylpent-4-yn-1-yl)oxy]benzene](/img/structure/B14191942.png)

![2,2-Dimethyl-1-[2-(4-methylphenoxy)phenyl]propan-1-one](/img/structure/B14191963.png)


![9-[(4-Methoxyphenyl)methyl]-1,9-diazaspiro[4.5]decane](/img/structure/B14191983.png)
![2-[2,3,5,6-Tetrafluoro-4-(5-thiophen-2-ylthiophen-2-yl)phenyl]-5-thiophen-2-ylthiophene](/img/structure/B14192000.png)
![4-Methyl-2-{[(pyridin-2-yl)methyl]sulfanyl}pyrimidine](/img/structure/B14192003.png)
methyl]-](/img/structure/B14192007.png)
